The synthesis of 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide is a multi-step process that involves the heterocyclization of N-substituted thiosemicarbazides in an alkaline medium []. This process leads to the formation of non-condensed derivatives containing both 4H-1,2,4-triazole and 2-(2,6-dichlorophenylamino)benzyl fragments. The synthesized 5-[2-(2,6-dichlorophenylamino)benzyl]-4H-1,2,4-triazole-3-thioles are then further chemically modified through S-alkylation reactions with N-aryl(thiophene-2-yl)substituted 2-chloroacetamides and 2-chloro-1-(3,5-diaryl-4,5-dihydropyrazol-1-yl)ethanones. While this specific synthesis pathway is not explicitly described in the provided papers, a similar methodology was employed in the synthesis of other 1,2,4-triazole-3-thiol derivatives [].
The molecular structure of 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide is characterized by the presence of a 1,2,4-triazole ring, a thioacetamide group, and a 4-chlorobenzyl substituent. The ethyl group at the 4-position of the triazole ring and the 2,6-diethylphenyl group attached to the acetamide nitrogen are also notable structural features. Confirmation of the structure of this compound and other synthesized compounds was typically done using elemental analysis and 1H NMR spectral data [].
2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide is currently being investigated for its potential anti-inflammatory properties []. Specifically, the research highlighted its “evident antiexudative effect” when tested on a carrageenan-induced edema model in rats []. This suggests that the compound may interfere with the body’s inflammatory response, potentially by reducing swelling and fluid buildup.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1